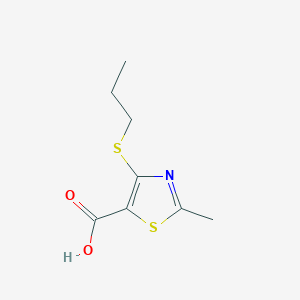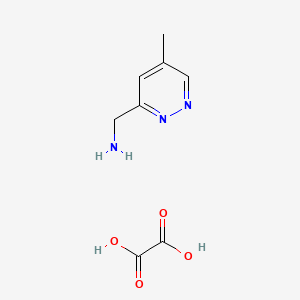
2-(3-(Amino(3-methoxyphenyl)methyl)-1H-1,2,4-triazol-5-yl)-4-bromophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-(Amino(3-methoxyphenyl)methyl)-1H-1,2,4-triazol-5-yl)-4-bromophenol is a complex organic compound that features a triazole ring, a bromophenol group, and an aminomethoxyphenyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Amino(3-methoxyphenyl)methyl)-1H-1,2,4-triazol-5-yl)-4-bromophenol typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and can be performed at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This could include the use of continuous flow reactors to enhance reaction efficiency and scalability. Additionally, purification steps such as recrystallization or chromatography would be employed to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-(Amino(3-methoxyphenyl)methyl)-1H-1,2,4-triazol-5-yl)-4-bromophenol can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the bromophenol moiety, where the bromine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding quinones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of various substituted phenols.
Applications De Recherche Scientifique
2-(3-(Amino(3-methoxyphenyl)methyl)-1H-1,2,4-triazol-5-yl)-4-bromophenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of 2-(3-(Amino(3-methoxyphenyl)methyl)-1H-1,2,4-triazol-5-yl)-4-bromophenol involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, modulating their activity. The bromophenol group can participate in hydrogen bonding and hydrophobic interactions, enhancing the compound’s binding affinity to its targets. These interactions can lead to the inhibition or activation of biological pathways, resulting in the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(3-(Amino(3-methoxyphenyl)methyl)-1H-1,2,4-triazol-5-yl)-4-chlorophenol
- 2-(3-(Amino(3-methoxyphenyl)methyl)-1H-1,2,4-triazol-5-yl)-4-fluorophenol
- 2-(3-(Amino(3-methoxyphenyl)methyl)-1H-1,2,4-triazol-5-yl)-4-iodophenol
Uniqueness
The uniqueness of
Propriétés
Formule moléculaire |
C16H15BrN4O2 |
|---|---|
Poids moléculaire |
375.22 g/mol |
Nom IUPAC |
2-[5-[amino-(3-methoxyphenyl)methyl]-1H-1,2,4-triazol-3-yl]-4-bromophenol |
InChI |
InChI=1S/C16H15BrN4O2/c1-23-11-4-2-3-9(7-11)14(18)16-19-15(20-21-16)12-8-10(17)5-6-13(12)22/h2-8,14,22H,18H2,1H3,(H,19,20,21) |
Clé InChI |
DYAYSWPDAAWKAU-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1)C(C2=NC(=NN2)C3=C(C=CC(=C3)Br)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-(3,4-Difluorophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole](/img/structure/B11784165.png)






![1,2,3,4-Tetrahydropyrido[2,3-d]pyridazin-5(6H)-one hydrochloride](/img/structure/B11784208.png)

![Methyl 2-bromo-6,7-dimethoxybenzo[d]thiazole-4-carboxylate](/img/structure/B11784217.png)

